1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is part of the imidazolium family of ionic liquids, which are widely used in various scientific and industrial applications due to their versatile nature.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with nonafluoro-1-butanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve continuous flow synthesis in micro-capillary systems to optimize reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions, making it useful in organic synthesis.
Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications.
Common reagents used in these reactions include aluminum chloride for forming halogenoaluminate ionic liquids and various acids for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate has a wide range of scientific research applications:
Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.
Wirkmechanismus
The mechanism by which 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate exerts its effects is primarily through its ionic nature. The compound’s cation and anion components interact with various molecular targets, facilitating reactions and processes. For example, in electrochemical applications, the ionic liquid enhances ionic conductivity and stability, making it an effective electrolyte .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium methanesulfonate: Similar in structure but with different anionic components, leading to variations in solubility and reactivity.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: Known for its low viscosity and high ionic conductivity, making it suitable for use in lithium-ion batteries.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Used as a solvent in polymer composites and catalytic processes.
These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, which make it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H11F9N2O3S |
---|---|
Molekulargewicht |
410.26 g/mol |
IUPAC-Name |
1-ethyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C6H11N2.C4HF9O3S/c1-3-8-5-4-7(2)6-8;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-6H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 |
InChI-Schlüssel |
QIIBJPKLEORIRR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.